molecular formula C14H21ClN2O2 B2896035 phenyl N-(2-piperidinoethyl)carbamate hydrochloride CAS No. 1170975-46-8

phenyl N-(2-piperidinoethyl)carbamate hydrochloride

Cat. No.: B2896035
CAS No.: 1170975-46-8
M. Wt: 284.78
InChI Key: ZLBGIVMWSXAQSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of phenyl N-(2-piperidinoethyl)carbamate hydrochloride typically involves the reaction of phenyl chloroformate with 2-(piperidino)ethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Chemical Reactions Analysis

Phenyl N-(2-piperidinoethyl)carbamate hydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

Phenyl N-(2-piperidinoethyl)carbamate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of phenyl N-(2-piperidinoethyl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes. The carbamate group can form covalent bonds with the active site of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, depending on the enzyme targeted .

Comparison with Similar Compounds

Phenyl N-(2-piperidinoethyl)carbamate hydrochloride can be compared with other carbamate compounds, such as:

  • Phenyl N-(2-morpholinoethyl)carbamate hydrochloride
  • Phenyl N-(2-pyrrolidinoethyl)carbamate hydrochloride
  • Phenyl N-(2-piperazinyl)carbamate hydrochloride

These compounds share similar structures but differ in the nature of the nitrogen-containing ring. This compound is unique due to the presence of the piperidine ring, which can influence its reactivity and interaction with biological targets .

Properties

IUPAC Name

phenyl N-(2-piperidin-1-ylethyl)carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2.ClH/c17-14(18-13-7-3-1-4-8-13)15-9-12-16-10-5-2-6-11-16;/h1,3-4,7-8H,2,5-6,9-12H2,(H,15,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLBGIVMWSXAQSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCNC(=O)OC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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